molecular formula C8H5ClN2O2 B1532205 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol CAS No. 16672-15-4

3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol

Cat. No.: B1532205
CAS No.: 16672-15-4
M. Wt: 196.59 g/mol
InChI Key: KICRLMZFAZGWTM-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound containing an oxadiazole ring substituted with a chlorophenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzohydrazide with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding oxadiazole N-oxide.

    Reduction: Formation of 3-(2-chlorophenyl)-1,2,4-oxadiazolidine.

    Substitution: Formation of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-ol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Potential use as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of high-energy materials and as a precursor for the synthesis of other industrially relevant compounds.

Comparison with Similar Compounds

  • 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-ol
  • 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ol
  • 3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-ol

Comparison: While these compounds share a similar oxadiazole core, the position and nature of the substituents on the phenyl ring significantly influence their chemical and biological properties. For instance, the presence of a chlorine atom in the ortho position (as in 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol) may enhance its reactivity and binding affinity to certain enzymes compared to its meta or para counterparts. Additionally, substituents like fluorine can alter the compound’s electronic properties, potentially affecting its biological activity and stability.

Properties

IUPAC Name

3-(2-chlorophenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-4-2-1-3-5(6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICRLMZFAZGWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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